molecular formula C19H21FN6O2S B2772580 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-60-3

2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2772580
CAS No.: 941948-60-3
M. Wt: 416.48
InChI Key: SWTQBSFJHNVLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound. It features a unique combination of a fluoro group, a methylthio group, a morpholino group, and a pyrazolo[3,4-d]pyrimidine ring system. This structural diversity endows the molecule with distinctive chemical and biological properties, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be accomplished through a multi-step process:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This involves the reaction of appropriate substituted hydrazines with substituted pyrimidines under acidic conditions.

  • Introduction of the methylthio group: : The methylthio group can be introduced via nucleophilic substitution reactions using reagents like methylthiolates.

  • Formation of the morpholino group: : This is typically achieved through nucleophilic substitution reactions involving morpholine and appropriate leaving groups.

  • Attachment of the fluoro group: : This can be done via electrophilic fluorination or other fluorination techniques.

  • Coupling the pyrazolo[3,4-d]pyrimidine derivative with the benzamide: : This final coupling step often requires activation of the carboxylic acid or amine group using reagents like carbodiimides.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but with optimizations to improve yield and reduce production costs. This might involve the use of continuous flow reactors, advanced catalysis, or other techniques to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions at the methylthio group, potentially converting it to a sulfoxide or sulfone.

  • Reduction: : The nitro group (if present) can be reduced to an amine.

  • Substitution: : Nucleophilic or electrophilic substitution can occur at the fluoro or morpholino groups, depending on the reaction conditions.

Common Reagents and Conditions Used

  • Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

  • Substitution: : Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, the unique structure of 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide makes it a useful molecule for studying novel reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug discovery and development. It can be used as a scaffold for designing inhibitors of specific enzymes or as a probe to study cellular signaling pathways.

Industry

In industry, its properties can be exploited for the synthesis of materials with unique electronic or optical properties, or as a component in agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is largely dependent on its specific use. In medicinal applications, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the fluoro and methylthio groups can enhance its binding affinity and specificity to the target protein. The morpholino group may increase its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylthio-6-morpholino-1H-pyrazolo[3,4-d]pyrimidine

  • 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 4-morpholino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

The unique combination of the fluoro group, methylthio group, and morpholino group in 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide makes it distinct

Properties

IUPAC Name

2-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-8-10-28-11-9-25)14-12-22-26(17(14)24-19)7-6-21-18(27)13-4-2-3-5-15(13)20/h2-5,12H,6-11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTQBSFJHNVLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.